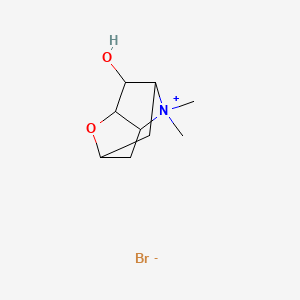

2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

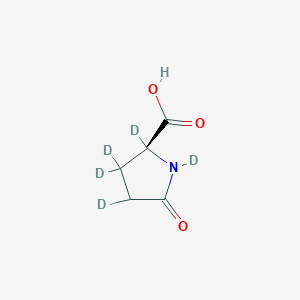

1-Epi 2,2-difluoro-2-deoxyuridine 3,5-dibenzoate is a biomedical compound used in the treatment of viral infections. It exhibits antiviral activity against a broad range of viruses including herpes simplex virus and varicella-zoster virus .

Synthesis Analysis

The synthesis of 2’,2’-Difluoro-2’-deoxyuridine from 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate involves a complex process. The process involves the use of various reagents and conditions, and the product is obtained after several steps .Molecular Structure Analysis

The molecular formula of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate is CHFO with an average mass of 378.323 Da and a monoisotopic mass of 378.091492 Da .Chemical Reactions Analysis

The chemical reactions involving 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate are complex and involve multiple steps. The compound is involved in various reactions, including those related to its antiviral activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate include a melting point of 147-149°C, a density of 1.69±0.1 g/cm3 (Predicted), and solubility in Methanol (Slightly), Water (Very Slightly, Heated) .Applications De Recherche Scientifique

Cancer Research

- Scientific Field: Cancer Research .

- Summary of the Application: “2’,2’-Difluoro-2’-deoxyuridine” is an active metabolite of the anticancer nucleoside analog gemcitabine . Gemcitabine is an important anticancer drug that has been approved for the treatment of non–small cell lung, pancreatic, bladder, and breast cancers .

- Methods of Application: Gemcitabine is extensively metabolized to 2’,2’-Difluoro-2’-deoxyuridine by cytidine deaminase in the liver . This has limited gemcitabine use to the parenteral route .

- Results or Outcomes: The study found that coadministration of 3,4,5,6-Tetrahydrouridine (THU), a potent cytidine deaminase inhibitor, enables oral dosing of gemcitabine and warrants clinical testing . Oral gemcitabine treatment would be easier and cheaper, potentially prolong gemcitabine exposure, and enable exploration of administration schedules considered impractical by the intravenous route .

Antiviral Research

- Scientific Field: Antiviral Research .

- Summary of the Application: This compound is used in the treatment of viral infections . It exhibits antiviral activity against a broad range of viruses including herpes simplex virus and varicella-zoster virus .

- Results or Outcomes: The compound has been found to be effective against a variety of viruses, suggesting potential for broad-spectrum antiviral activity .

Drug Synthesis

- Scientific Field: Drug Synthesis .

- Summary of the Application: This compound is used in the synthesis of gemcitabine hydrochloride, an anticancer drug .

- Methods of Application: The compound is converted to the corresponding nucleoside using ammonium hydroxide in a polar and preferably protic solvent to obtain β-2’-deoxy-2’,2’-difluorocytidine . This is then converted to gemcitabine hydrochloride .

- Results or Outcomes: The resulting gemcitabine hydrochloride is effective against non-small cell lung cancer, pancreatic cancer, bladder cancer, and breast cancer .

Pharmacokinetics Research

- Scientific Field: Pharmacokinetics Research .

- Summary of the Application: This compound is used in research to understand the pharmacokinetics, metabolism, and bioavailability of gemcitabine . The study investigates the ability of 3,4,5,6-Tetrahydrouridine (THU), a potent cytidine deaminase inhibitor, to decrease elimination and first-pass effect by cytidine deaminase, thereby enabling oral dosing of gemcitabine .

- Methods of Application: Mice were dosed with 100 mg/kg gemcitabine intravenously or orally with or without 100 mg/kg THU intravenously or orally . At specified times between 5 and 1,440 min, mice were euthanized. Gemcitabine, its metabolite, and THU concentrations were quantitated in plasma and urine .

- Results or Outcomes: Coadministration of THU substantially increased oral bioavailability of gemcitabine . Oral gemcitabine treatment would be easier and cheaper, potentially prolong gemcitabine exposure, and enable exploration of administration schedules considered impractical by the intravenous route .

Biomedical Compound

- Scientific Field: Biomedical Research .

- Summary of the Application: This compound is used in the treatment of viral infections . It exhibits antiviral activity against a broad range of viruses including herpes simplex virus and varicella-zoster virus .

- Results or Outcomes: The compound has been found to be effective against a variety of viruses, suggesting potential for broad-spectrum antiviral activity .

Orientations Futures

Propriétés

IUPAC Name |

[(2R,3R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSVRWFIIMWGLT-HGHGUNKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

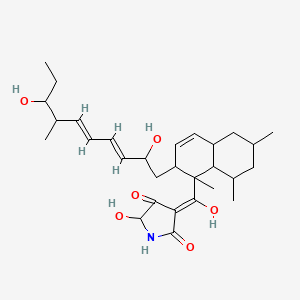

![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)

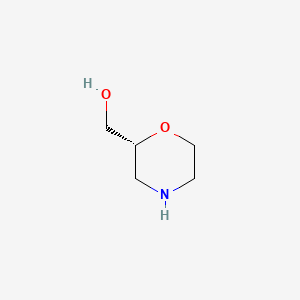

![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)

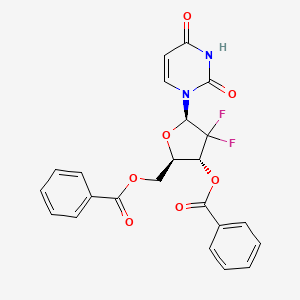

![Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1146109.png)